molecular formula C13H16FN3O B2849296 N-(cyanomethyl)-2-{[1-(2-fluorophenyl)ethyl](methyl)amino}acetamide CAS No. 1281010-34-1

N-(cyanomethyl)-2-{[1-(2-fluorophenyl)ethyl](methyl)amino}acetamide

Cat. No. B2849296
CAS RN: 1281010-34-1
M. Wt: 249.289
InChI Key: ORWJJVMRURWCSY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{[1-(2-fluorophenyl)ethyl](methyl)amino}acetamide, also known as FMAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family of organic compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Chemoselective Acetylation of Amino Groups

  • Study on N-(2-Hydroxyphenyl)acetamide : Research by Magadum and Yadav (2018) explored the chemoselective acetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. This study provides insights into the synthetic applications of similar acetamide derivatives in drug synthesis and optimization processes (Magadum & Yadav, 2018).

Synthesis and Biological Evaluation

  • Synthesis and Evaluation of Acetamides as Opioid Agonists : A study by Barlow et al. (1991) involved the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluated as opioid kappa agonists. This research illustrates the application of acetamide derivatives in the development of potential therapeutic agents targeting the opioid system (Barlow et al., 1991).

Anticancer Drug Synthesis

  • Anticancer Activity of Acetamide Derivatives : Sharma et al. (2018) reported on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its potential anticancer activity. The study highlights the role of acetamide derivatives in the design and development of new anticancer drugs (Sharma et al., 2018).

Environmental Impact and Metabolism

  • Metabolism of Chloroacetamide Herbicides : Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes demonstrates the environmental and toxicological significance of acetamide derivatives. This work is essential for understanding the biotransformation and potential environmental impact of such compounds (Coleman et al., 2000).

Chemosensor Development

  • Monitoring Zn2+ Concentrations : A study by Park et al. (2015) on the development of a chemosensor for Zn2+ monitoring in living cells and aqueous solutions showcases the utility of acetamide derivatives in creating sensors for biological and environmental applications (Park et al., 2015).

properties

IUPAC Name

N-(cyanomethyl)-2-[1-(2-fluorophenyl)ethyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-10(11-5-3-4-6-12(11)14)17(2)9-13(18)16-8-7-15/h3-6,10H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWJJVMRURWCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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